molecular formula C6H9N3O2 B13097121 5-Amino-6-methoxy-2-methylpyrimidin-4(3H)-one

5-Amino-6-methoxy-2-methylpyrimidin-4(3H)-one

Cat. No.: B13097121
M. Wt: 155.15 g/mol
InChI Key: PLHUXAKWCCRUDM-UHFFFAOYSA-N
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Description

5-Amino-6-methoxy-2-methylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methoxy-2-methylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-4,6-dihydroxypyrimidine with methoxyamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxo derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism may involve binding to active sites, altering enzyme activity, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-methylpyrimidin-4(3H)-one
  • 6-Methoxy-2-methylpyrimidin-4(3H)-one
  • 5-Amino-6-chloro-2-methylpyrimidin-4(3H)-one

Uniqueness

5-Amino-6-methoxy-2-methylpyrimidin-4(3H)-one is unique due to the presence of both amino and methoxy groups, which can influence its reactivity and interaction with biological molecules.

Properties

IUPAC Name

5-amino-4-methoxy-2-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-8-5(10)4(7)6(9-3)11-2/h7H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHUXAKWCCRUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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